5-Chloro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
Overview
Description
The compound “5-Chloro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine” belongs to a class of organic compounds known as pyrrolopyridines, which are polycyclic aromatic compounds containing a pyrrole ring fused to a pyridine ring . These compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancerous, anti-proliferative, anti-rheumatic, anti-allergic, apoptosis-inducing, antibacterial, and anti-tubercular activities .
Molecular Structure Analysis
The molecular structure of pyrrolopyridines consists of a pyrrole ring (a five-membered ring with four carbon atoms and one nitrogen atom) fused to a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) .Scientific Research Applications
Cross-Coupling Reactions
5-Chloro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine serves as a precursor in various cross-coupling reactions due to its active halogen sites, facilitating the synthesis of complex organic structures. These reactions are foundational in creating pharmaceuticals and materials with specific properties. For example, Sonogashira-type reactions utilize such halogenated pyrroles for coupling with alkynes, leading to novel pyrazolopyridines and related heterocycles (Vilkauskaitė, Holzer, & Šačkus, 2011).
Structural and Photophysical Studies
The compound is also a subject of interest in structural and electronic studies, providing insight into the charge distribution and bonding nature within molecules. High-resolution X-ray diffraction and density functional theory (DFT) studies offer detailed views of its electronic structure, revealing the covalent character of bonds within the pyrrolopyridine skeleton and the influence of substituents on molecular stability and properties (Hazra, Mukherjee, Helliwell, & Mukherjee, 2012).
Heterocyclic Synthesis
This compound plays a crucial role in the synthesis of heterocyclic compounds, which are pivotal in drug development. Its reactivity facilitates the formation of diverse heterocycles, including pyrazolo[3,4-b]pyridines and pyrido[2′,3′:5,4]pyrrolo[2,3-d]pyrimidines, offering a broad range of biological activities and potential therapeutic applications (Abdel-Mohsen & Geies, 2009).
Development of Fluorescent Materials
The compound's derivatives have been explored for their photophysical properties, particularly in the development of fluorescent materials. Adjusting the substituents on pyrazolopyridine frameworks alters their fluorescence, enabling the design of materials with specific optical properties for sensors, imaging agents, and other photonic applications (Patil, Shelar, & Toche, 2011).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(5-chloro-4-iodopyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClIN2Si/c1-10(2)21(11(3)4,12(5)6)20-8-7-13-15(18)14(17)9-19-16(13)20/h7-12H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFCCIPFRUUSTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=CN=C21)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClIN2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673807 | |
Record name | 5-Chloro-4-iodo-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1040682-76-5 | |
Record name | 5-Chloro-4-iodo-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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